![molecular formula C17H15F3N2 B14183599 3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine CAS No. 918873-38-8](/img/structure/B14183599.png)
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine is a heterocyclic compound characterized by the presence of a pyridazine ring substituted with dicyclopropyl and trifluoromethylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated pyridazine derivatives . This reaction is favored for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for efficient production.
化学反応の分析
Types of Reactions
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenated derivatives can be used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
類似化合物との比較
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative of pyridazine with a keto functionality.
Uniqueness
3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine is unique due to the presence of both dicyclopropyl and trifluoromethylphenyl groups, which confer distinct physical and chemical properties. These features make it a valuable compound for various applications, distinguishing it from other pyridazine derivatives .
特性
CAS番号 |
918873-38-8 |
|---|---|
分子式 |
C17H15F3N2 |
分子量 |
304.31 g/mol |
IUPAC名 |
3,4-dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine |
InChI |
InChI=1S/C17H15F3N2/c18-17(19,20)14-4-2-1-3-12(14)15-9-13(10-5-6-10)16(22-21-15)11-7-8-11/h1-4,9-11H,5-8H2 |
InChIキー |
XKCYPWAEKCRTTG-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=NN=C2C3CC3)C4=CC=CC=C4C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
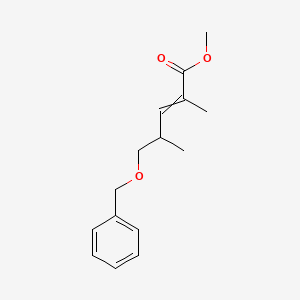
![4-[(Methylsulfanyl)methyl]-1-(2-oxopentan-3-yl)pyrrolidin-2-one](/img/structure/B14183531.png)
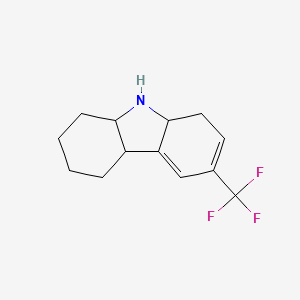
![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![4-Nitro-N-[2-(prop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14183553.png)
![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
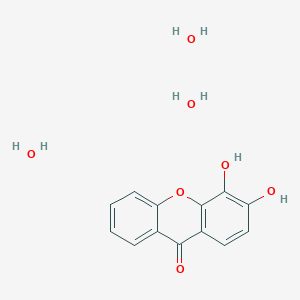
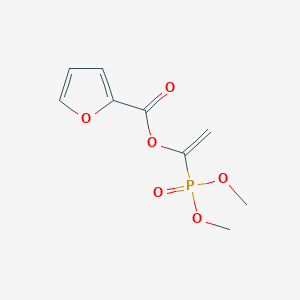
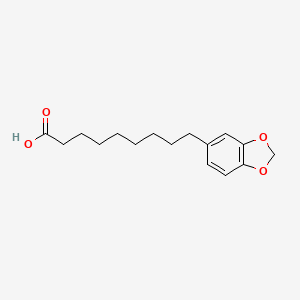
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
